molecular formula C20H14F4N6O2S B2976452 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863458-74-6

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2976452
CAS No.: 863458-74-6
M. Wt: 478.43
InChI Key: NRDHZSTZZIFYEE-UHFFFAOYSA-N
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Description

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F4N6O2S and its molecular weight is 478.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28 . USP28 is a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

Compounds with similar structures have been reported to interact with their targets through hydrogen bonding . For instance, the nitrogen atom in the pyridine ring of similar compounds has been suggested to form a hydrogen bond with Met332, which could be responsible for their improved activity .

Biochemical Pathways

Inhibition of usp28 by similar compounds can affect various cellular processes, including cell cycle progression and dna damage response . These processes involve multiple biochemical pathways, including the p53 pathway, the Wnt signaling pathway, and the DNA damage response pathway .

Pharmacokinetics

Similar compounds have been reported to be used successfully in both in vitro and in vivo experiments . After intravenous administration and 808 nm laser irradiation, nanoparticles of similar compounds have been reported to achieve complete tumor remission in HeLa tumor-bearing mice without recurrence .

Result of Action

Similar compounds have been reported to have potent inhibitory effects on usp28 . Inhibition of USP28 can lead to the accumulation of ubiquitinated proteins, which can affect various cellular processes, including cell cycle progression and DNA damage response .

Action Environment

The performance of similar compounds in photothermal therapy has been reported to be enhanced by manipulating molecular motion . This suggests that the action and efficacy of these compounds can be influenced by environmental factors such as temperature and light .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6O2S/c21-15-4-2-1-3-12(15)9-30-18-17(28-29-30)19(26-11-25-18)33-10-16(31)27-13-5-7-14(8-6-13)32-20(22,23)24/h1-8,11H,9-10H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDHZSTZZIFYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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